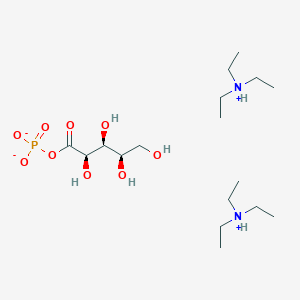
D-Xylose-1-phosphate triethylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Xylose-1-phosphate triethylammonium salt: is a synthetic compound used primarily as an intermediate in the synthesis of oligosaccharides and polysaccharides. It serves as a substrate for glycosylation reactions, enabling the formation of glycosidic bonds with various monosaccharides and polysaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Xylose-1-phosphate triethylammonium salt typically involves the phosphorylation of D-xylose. This process can be achieved through chemical or enzymatic methods. One common approach is the use of β-glycosylsulfonylhydrazides as intermediates, followed by phosphorylation using phosphitylating agents .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often utilizing automated systems to ensure high purity and yield. The compound is stored at temperatures below -15°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: D-Xylose-1-phosphate triethylammonium salt undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds with other sugars.
Fluorination and Methylation: Introduction of fluorine or methyl groups to modify the compound’s properties.
Common Reagents and Conditions:
Glycosylation: Catalyzed by glycosyltransferases in the presence of nucleotide sugars.
Fluorination: Typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Methylation: Achieved using methylating agents like methyl iodide.
Major Products:
Glycosylation: Produces oligosaccharides and polysaccharides.
Fluorination and Methylation: Results in fluorinated or methylated derivatives of D-Xylose-1-phosphate.
Scientific Research Applications
Chemistry: D-Xylose-1-phosphate triethylammonium salt is used as a building block in the synthesis of complex carbohydrates, aiding in the study of carbohydrate chemistry and glycosylation processes .
Biology: In biological research, it serves as a substrate for glycosylation reactions, facilitating the study of glycoproteins and glycolipids .
Medicine: The compound’s role in glycosylation makes it valuable in the development of therapeutic glycoproteins and vaccines .
Industry: this compound is used in the production of biofuels and biochemicals from lignocellulosic biomass .
Mechanism of Action
Mechanism: D-Xylose-1-phosphate triethylammonium salt acts as a donor molecule in glycosylation reactions. It transfers its glycosyl group to acceptor molecules, forming glycosidic bonds .
Molecular Targets and Pathways: The compound targets glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins, lipids, and other molecules. This process is crucial for the biosynthesis of glycoproteins and glycolipids .
Comparison with Similar Compounds
D-Glucose-1-phosphate: Another sugar phosphate used in glycosylation.
D-Galactose-1-phosphate: Similar in function but differs in sugar moiety.
D-Mannose-1-phosphate: Used in the synthesis of mannose-containing polysaccharides.
Uniqueness: D-Xylose-1-phosphate triethylammonium salt is unique due to its specific role in the synthesis of xylose-containing oligosaccharides and polysaccharides. Its ability to form glycosidic bonds with a variety of sugars makes it a versatile tool in glycosylation research .
Properties
Molecular Formula |
C17H41N2O9P |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoyl] phosphate;triethylazanium |
InChI |
InChI=1S/2C6H15N.C5H11O9P/c2*1-4-7(5-2)6-3;6-1-2(7)3(8)4(9)5(10)14-15(11,12)13/h2*4-6H2,1-3H3;2-4,6-9H,1H2,(H2,11,12,13)/t;;2-,3+,4-/m..1/s1 |
InChI Key |
BEEHNGGDZLLRHQ-WJMSGQIYSA-N |
Isomeric SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C([C@H]([C@@H]([C@H](C(=O)OP(=O)([O-])[O-])O)O)O)O |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















